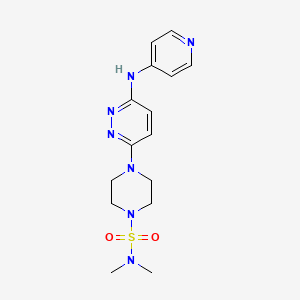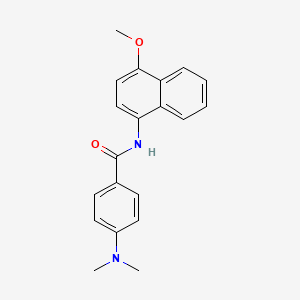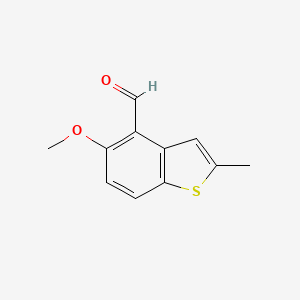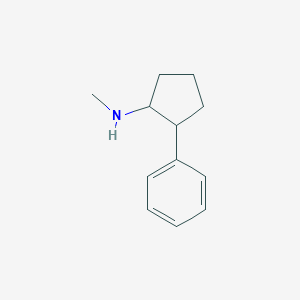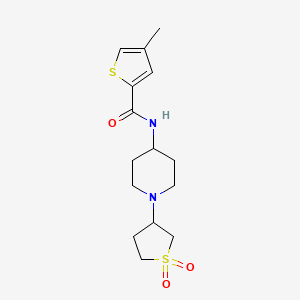
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O6S3 and its molecular weight is 482.58. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Inhibition and Therapeutic Potential
Kynurenine Pathway Inhibition
Research has shown that benzenesulfonamide derivatives can act as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which plays a significant role in various physiological and pathological processes, including neurodegenerative diseases and immune response modulation. Compounds studied have shown potential to increase kynurenic acid in the brain, offering insights into neuroprotective strategies (Röver et al., 1997).
Photodynamic Therapy for Cancer
A novel zinc phthalocyanine derivative substituted with a benzenesulfonamide group showed high singlet oxygen quantum yield, essential for Type II photodynamic therapy mechanisms. This suggests its potential as a Type II photosensitizer for treating cancer, highlighting the importance of benzenesulfonamide derivatives in developing new therapeutic agents for cancer treatment (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
Some benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in critical physiological functions, including CO2 transport, acid-base balance, and biosynthetic reactions. These inhibitors have potential applications in treating glaucoma, edema, epilepsy, and certain types of cancer by modulating the activity of CA isozymes (Casini et al., 2002).
Anticancer and Antimicrobial Activity
Anticancer Properties
Research into benzenesulfonamide derivatives has also identified compounds with promising anticancer activities. These compounds exhibit cytotoxicity against various cancer cell lines, suggesting their potential development into therapeutic agents targeting specific cancer types (Gul et al., 2016).
Antimicrobial Effects
Benzenesulfonamide derivatives have been evaluated for their antimicrobial activities against a range of bacteria and fungi. This broad-spectrum antimicrobial activity indicates the potential for developing new antimicrobial agents from benzenesulfonamide derivatives to address various infectious diseases (Sarvaiya et al., 2019).
Propiedades
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S3/c23-20(18-4-3-12-28-18)19-10-7-16(29-19)14-21-31(26,27)17-8-5-15(6-9-17)22-11-1-2-13-30(22,24)25/h3-10,12,20-21,23H,1-2,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMYBDBZAFDODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]oxazol-2-ylthio)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide](/img/structure/B2467827.png)
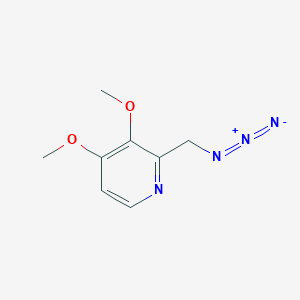
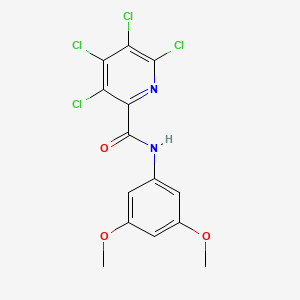
![N-(3-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2467833.png)
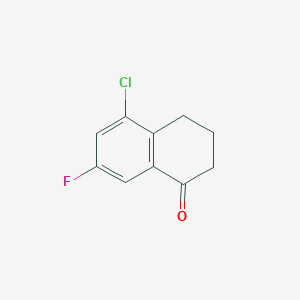
![(1R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropan]-3-one](/img/structure/B2467836.png)
![3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2467837.png)
